molecular formula C15H13N3OS B11330470 N-(1-benzyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B11330470
M. Wt: 283.4 g/mol
InChI Key: KYSRMJDIMJKRLL-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves the reaction of 1-benzyl-1H-pyrazole-5-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antifungal and antibacterial activities.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit certain enzymes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to the antifungal and antibacterial effects observed in some studies .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
  • N-(1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
  • N-(1-ethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C15H13N3OS/c19-15(13-7-4-10-20-13)17-14-8-9-16-18(14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,19)

InChI Key

KYSRMJDIMJKRLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CS3

Origin of Product

United States

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